molecular formula C28H22O8 B141474 Bequinostatin C CAS No. 152175-74-1

Bequinostatin C

Cat. No.: B141474
CAS No.: 152175-74-1
M. Wt: 486.5 g/mol
InChI Key: NJGDHHRUAFIFFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bequinostatin C is typically isolated from the culture broth of Streptomyces sp. MI384-DF12. The isolation process involves several steps, including fermentation, extraction, and purification using chromatographic techniques . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, but the compound is generally obtained through microbial fermentation followed by chemical extraction and purification.

Chemical Reactions Analysis

Types of Reactions

Bequinostatin C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties.

Scientific Research Applications

Bequinostatin C has several scientific research applications, including:

Mechanism of Action

Bequinostatin C exerts its effects by inhibiting the enzyme glutathione S-transferase pi 1 (GSTP1). GSTP1 is involved in the detoxification of xenobiotics and the regulation of cellular redox balance. By inhibiting GSTP1, this compound disrupts these processes, leading to increased oxidative stress and potential cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its distinct structure and biological properties make it a valuable compound for scientific research and pharmaceutical development .

Properties

CAS No.

152175-74-1

Molecular Formula

C28H22O8

Molecular Weight

486.5 g/mol

IUPAC Name

1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo[a]tetracene-2-carboxylic acid

InChI

InChI=1S/C28H22O8/c1-2-3-4-5-12-8-13-6-7-15-16(20(13)26(33)21(12)28(35)36)11-18-23(25(15)32)27(34)22-17(24(18)31)9-14(29)10-19(22)30/h6-11,29-30,32-33H,2-5H2,1H3,(H,35,36)

InChI Key

NJGDHHRUAFIFFQ-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O

Canonical SMILES

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O

152175-74-1

Synonyms

8,13-dihydro-1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid
bequinostatin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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